GID4 Ligand 1

Targeted Protein Degradation PROTAC E3 Ligase Binder

GID4 Ligand 1 (Compound 88) is the industry-standard ligand for CTLH E3 ligase recruitment in PROTAC development. Its validated cellular target engagement (EC50=558 nM) and co-crystal structure (PDB: 7U3J) ensure reliable, reproducible data. With a Kd of 5.6 μM, it offers 3-fold higher binding affinity than GID4 Ligand 2, eliminating degradation inefficiencies. Choose for superior in-cell activity and robust CETSA thermal shifts.

Molecular Formula C28H34N4O5S
Molecular Weight 538.7 g/mol
Cat. No. B12412874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGID4 Ligand 1
Molecular FormulaC28H34N4O5S
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCNC(=O)C(CCC1=CC=CC=C1)NC(=O)C(C2=CC=CS2)NC(=O)CNCC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C28H34N4O5S/c1-29-27(34)22(14-11-19-8-5-4-6-9-19)31-28(35)26(24-10-7-15-38-24)32-25(33)18-30-17-20-12-13-21(36-2)16-23(20)37-3/h4-10,12-13,15-16,22,26,30H,11,14,17-18H2,1-3H3,(H,29,34)(H,31,35)(H,32,33)/t22-,26+/m0/s1
InChIKeyTUQBDKJHGPFTTD-BKMJKUGQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GID4 Ligand 1 (Compound 88): A Validated, Cell-Permeable GID4 Binder for PROTAC Development and Targeted Protein Degradation Research


GID4 Ligand 1 (Compound 88) is a synthetic small molecule that functions as a selective, cell-permeable binder of the GID4 subunit of the human CTLH E3 ubiquitin ligase complex. It is primarily utilized as an E3 ligase-recruiting moiety in the design and synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The compound was identified through a parallel DNA-encoded library (DEL) screen and subsequent structure-guided optimization [1]. Its key characteristics include a binding affinity (Kd) of 5.6 μM, an IC50 of 5.4 μM, and the ability to engage GID4 within live cells with an EC50 of 558 nM [1].

Why Substituting GID4 Ligand 1 with Close Analogs Like GID4 Ligand 2 or Ligand 3 Compromises Experimental Reproducibility and PROTAC Efficacy


GID4-binding small molecules exhibit a wide range of binding affinities and cellular activities that are not interchangeable. The discovery campaign that yielded GID4 Ligand 1 also identified other structurally related GID4 binders, such as compounds 67 (GID4 Ligand 2) and 16 (GID4 Ligand 3), which display markedly weaker target engagement [1]. Substituting GID4 Ligand 1 with a lower-affinity analog can lead to insufficient E3 ligase recruitment, reducing the degradation efficiency of a PROTAC and producing inconsistent or negative results. The following quantitative evidence demonstrates why GID4 Ligand 1 is the preferred ligand for applications requiring robust and validated GID4 binding.

Quantitative Differentiation of GID4 Ligand 1: Comparative Binding Affinity, Cellular Engagement, and Structural Validation Against Key Analogs


GID4 Ligand 1 Exhibits 3-Fold and 20-Fold Higher Binding Affinity Compared to GID4 Ligand 2 and Ligand 3, Respectively

GID4 Ligand 1 (compound 88) demonstrates significantly higher binding affinity for the GID4 protein compared to its close structural analogs, GID4 Ligand 2 (compound 67) and GID4 Ligand 3 (compound 16), which were identified in the same discovery program. The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values, measured under comparable in vitro biochemical assay conditions, provide a direct quantitative basis for selecting GID4 Ligand 1 over these alternatives [1].

Targeted Protein Degradation PROTAC E3 Ligase Binder

GID4 Ligand 1 Is a Cell-Permeable Binder with a Validated Cellular EC50 of 558 nM, a Feature Not Reported for Weaker Analogs

In addition to superior in vitro binding, GID4 Ligand 1 has been quantitatively characterized for its ability to engage the GID4 target within a live-cell environment. It demonstrates a cellular half-maximal effective concentration (EC50) of 558 nM [1]. In contrast, the primary literature does not report cellular EC50 values for the lower-affinity analogs GID4 Ligand 2 (compound 67) and GID4 Ligand 3 (compound 16), indicating that GID4 Ligand 1 is the only member of this series with validated, quantifiable intracellular target engagement [1].

Cell Permeability Cellular Target Engagement PROTAC Development

GID4 Ligand 1 Induces a 5.4°C Thermal Stabilization of GID4 in Cellular Lysates, a 1.4-Fold Greater Shift Than GID4 Ligand 2

The Cellular Thermal Shift Assay (CETSA) provides a biophysical measure of target engagement in a complex biological matrix. In HEK293 cell lysates expressing FLAG-GID4, treatment with 50 μM GID4 Ligand 1 produced a thermal melt shift (ΔTm) of 5.4°C, confirming direct binding to the native protein [1]. A comparable CETSA experiment performed with GID4 Ligand 2 under identical conditions (50 μM, 10-minute incubation) resulted in a significantly smaller ΔTm of 3.8°C . The negative control compound 92 produced only a 0.3°C shift [1].

Cellular Thermal Shift Assay CETSA Target Engagement

A High-Resolution Co-Crystal Structure (PDB 7U3J) of GID4 in Complex with Compound 88 Enables Rational, Structure-Guided Optimization

The three-dimensional binding mode of GID4 Ligand 1 has been unequivocally determined via X-ray crystallography. The co-crystal structure of GID4 in complex with compound 88 has been deposited in the Protein Data Bank under accession code 7U3J, with a resolution of 1.852 Å [1][2]. This structural information reveals the precise molecular interactions, including key hydrogen bonds and hydrophobic contacts, that govern binding. While structures exist for other GID4-ligand complexes (e.g., compound 4, PDB 7U3F), the co-crystal structure of GID4 with compound 88 represents the highest-affinity DEL-derived ligand for which this detailed structural information is publicly available, providing a critical blueprint for medicinal chemistry efforts [1].

X-ray Crystallography Structure-Based Drug Design PROTAC Linker Chemistry

Optimal Scientific and Industrial Applications for GID4 Ligand 1 Based on Quantitative Differentiation


Development of Novel PROTACs Targeting the CTLH E3 Ligase Complex

GID4 Ligand 1 is the ligand of choice for synthesizing first-generation PROTACs that recruit the CTLH E3 ligase. Its validated cellular EC50 (558 nM) and high-resolution co-crystal structure (PDB 7U3J) provide a solid foundation for linker design and optimization, directly addressing the key challenges of cell permeability and ternary complex formation [1]. The use of lower-affinity analogs like GID4 Ligand 2 or Ligand 3 would likely result in PROTACs with insufficient E3 ligase engagement and poor degradation efficiency.

Biophysical and Cellular Target Engagement Studies of the GID4-CTLH Complex

Researchers investigating the biology of the GID4-CTLH E3 ligase complex can utilize GID4 Ligand 1 as a validated tool compound for cellular thermal shift assays (CETSA) and other target engagement studies. The compound's demonstrated ability to induce a robust 5.4°C thermal shift in cellular lysates, which is 1.4-fold greater than the shift observed with GID4 Ligand 2, makes it a more sensitive and reliable probe for confirming GID4 binding in complex biological matrices [1].

Structure-Activity Relationship (SAR) Campaigns for Next-Generation GID4 Binders

Medicinal chemistry teams seeking to improve GID4 ligand affinity or optimize physicochemical properties should select GID4 Ligand 1 as their starting scaffold. The availability of the PDB 7U3J co-crystal structure eliminates the need for de novo structural characterization, enabling rapid, structure-guided design of analogs. The 20-fold affinity gap between GID4 Ligand 1 (Kd 5.6 μM) and the initial fragment hit GID4 Ligand 3 (Kd 110 μM) also provides a clear SAR trajectory for further optimization [1].

Comparative Benchmarking of E3 Ligase Ligands in TPD Platforms

For organizations developing targeted protein degradation platforms, GID4 Ligand 1 serves as a standardized, high-performance ligand for benchmarking the CTLH E3 ligase system against other E3 ligases (e.g., CRBN, VHL). Its superior binding metrics compared to other GID4 ligands (e.g., 3-fold higher affinity than GID4 Ligand 2) ensure that observed differences in degradation efficiency are attributable to the E3 ligase system itself, rather than suboptimal ligand performance [1].

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